
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-(2,3-Dihydrobenzofuran-5-yl)ethyl} methylamine is a compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are used as building blocks in drug synthesis and chemical raw materials . The structure of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine includes a benzofuran ring fused with a saturated five-membered oxygen heterocycle, which confers unique physicochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of transition-metal catalyzed cross-coupling reactions to form the O-aryl bond . Another approach is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .
Industrial Production Methods
Industrial production of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine involves its interaction with various molecular targets and pathways. The compound has been shown to exhibit kinase inhibitory activity, which can lead to the inhibition of cell proliferation and induction of apoptosis . Additionally, it may interact with receptors and enzymes involved in inflammatory and oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: Another benzofuran derivative with different functional groups.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine is unique due to its specific combination of the benzofuran ring with ethyl and methylamine groups, which confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H15NO/c1-12-6-4-9-2-3-11-10(8-9)5-7-13-11/h2-3,8,12H,4-7H2,1H3 |
InChI-Schlüssel |
UFXHKUASIDHHGT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC2=C(C=C1)OCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

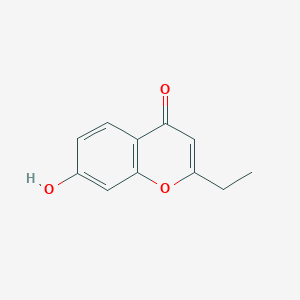
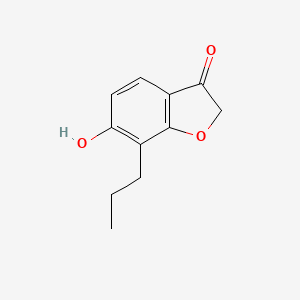
![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)
![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)

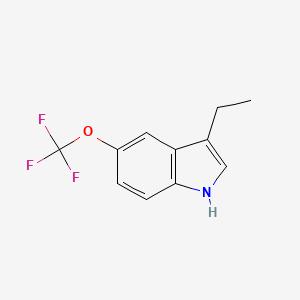
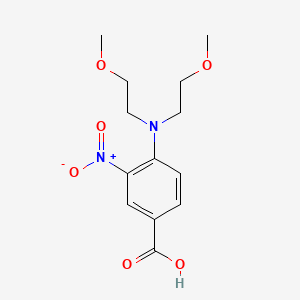
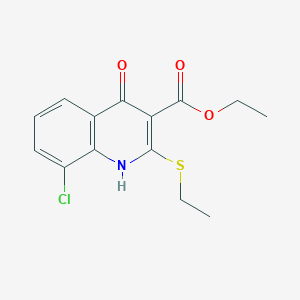

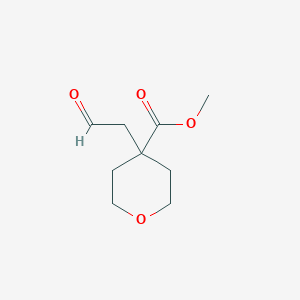


![tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate](/img/structure/B8648452.png)
